molecular formula C40H39F5N4O7S B613562 Fmoc-Arg(Pbf)-OPfp CAS No. 200132-16-7

Fmoc-Arg(Pbf)-OPfp

Cat. No.: B613562
CAS No.: 200132-16-7
M. Wt: 814.8 g/mol
InChI Key: SKUZYOYASRPHMO-UHFFFAOYSA-N
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Description

Fmoc-Arg(Pbf)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C40H39F5N4O7S and its molecular weight is 814.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Improving Incorporation in SPPS : A method for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent has been developed. This approach addresses the poor performance of this amino acid in SPPS, which is often due to the formation of an inactive δ-lactam. The strategy involves in situ activation at a controlled temperature to improve yield and quality of peptides synthesized using SPPS (de la Torre et al., 2020).

  • Synthesis of Pbf-protected Argininic Acid : Research demonstrates the efficient synthesis of Pbf-protected argininic acid [H–OArg(Pbf)–OH], an essential building block for Fmoc-SPPS, using a large excess of nitrosating agent in conjunction with intermediate N δ -nitrosyl protection and N δ -denitrosation in aqueous acidic medium (Cupido et al., 2005).

  • Solid-Phase Synthesis Applications : The synthesis of Fmoc-Arg(Pbf)-OH has been studied for solid-phase synthesis applications. Key improvements in the synthesis process, such as the addition of phase-transfer catalyzers and the use of cyclohexylamine, have been shown to increase yield and quality (Yong-yu, 2006).

  • Minimization of Tryptophan Alkylation : Research into minimizing tryptophan alkylation during Fmoc-based solid-phase synthesis has been conducted. The use of Pbf side-chain protection of Arg and Boc side-chain protection of Trp showed potential in reducing Trp alkylation (Fields & Fields, 1993).

  • Efficient Coupling Reactions : Studies on the coupling reactions of Fmoc-Arg(Pbf)-OH and Rink Amide-AM Resin using different methods in a custom reactor revealed that the DIC/HOBt/DMAP strategy yielded the highest efficiency, showing potential for improving solid-phase synthesis of peptides (Shen Shu-bao, 2012).

  • Synthesis of Antitumor Peptides : The use of Fmoc-Arg(Pbf)-OH in the synthesis of antitumor peptide AP-9 has been investigated, showing efficient coupling reactions under specific conditions, contributing to advancements in peptide-based therapeutics (Pingkai, 2007).

  • Microwave-Irradiated Synthesis : Application of microwave-irradiation in the solid-phase synthesis of peptides such as leuprorelin, using Fmoc-Arg(Pbf)-OH, demonstrated improved yield and efficiency in peptide synthesis (Shen Shu-bao, 2009).

  • Contamination Issues : Studies have identified Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives, including Fmoc-Arg(Pbf)-OH. Addressing these impurities has improved the manufacture of peptide drugs (Hlebowicz et al., 2008).

Mechanism of Action

Target of Action

Fmoc-Arg(Pbf)-OPfp is primarily used in the field of peptide synthesis . Its main target is the peptide chain, where it serves as a building block for the introduction of the amino acid arginine .

Mode of Action

this compound interacts with its target through a process known as Fmoc Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides protection to the amino group of arginine during the synthesis process, allowing for efficient peptide bond formation . The Pbf side-chain protecting group is removed with trifluoroacetic acid (TFA) approximately 1-2 times faster than Pmc .

Biochemical Pathways

The incorporation of this compound into a growing peptide chain can be problematic due to the formation of a fully inactive δ-lactam, which can reduce yield and often result in the formation of the corresponding des-Arg peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions of the peptide synthesis process. Factors such as the solvent used, temperature, and reaction times can all influence the bioavailability of the resulting peptide .

Result of Action

The primary result of this compound’s action is the creation of arginine-containing peptides . These peptides can have a wide range of biological activities, depending on their specific sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the use of N-butylpyrrolidinone (NBP) as a solvent can exacerbate the issues with incorporating this compound into a peptide chain due to its high viscosity . A strategy involving in situ activation at 45 °c has been proposed to tackle this issue .

Biochemical Analysis

Biochemical Properties

Fmoc-Arg(Pbf)-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of arginine-containing peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The compound’s Fmoc group protects the amino terminus of arginine, preventing unwanted side reactions during peptide elongation . The Pbf group protects the guanidino side chain of arginine, ensuring that it remains intact until the final deprotection step . These interactions are essential for maintaining the integrity and functionality of the synthesized peptides.

Cellular Effects

This compound influences various cellular processes, particularly those related to peptide synthesis and protein expression. In cells, the compound is used to introduce arginine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . Arginine residues are known to play a role in protein-protein interactions, enzyme activity, and cellular signaling. By incorporating this compound into peptides, researchers can study the effects of arginine on these cellular processes and gain insights into its biological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino terminus of arginine for peptide bond formation . The Pbf group is cleaved by TFA, releasing the guanidino side chain of arginine . These deprotection steps are crucial for the successful incorporation of arginine into peptides. Additionally, this compound can form specific binding interactions with other biomolecules, influencing enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at low temperatures (-10 to -25°C) and can be stored for extended periods without significant degradation . Prolonged exposure to acidic or basic conditions can lead to the cleavage of the Fmoc and Pbf protecting groups, affecting the compound’s functionality . Researchers must carefully control the experimental conditions to ensure the stability and effectiveness of this compound in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study the incorporation of arginine into peptides without significant adverse effects . At high doses, this compound may exhibit toxic effects, potentially due to the accumulation of free arginine or the release of protecting groups . Researchers must carefully optimize the dosage to balance the desired effects with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and arginine metabolism. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of arginine into peptides . Additionally, the deprotection steps involving TFA and basic conditions can influence the metabolic flux and levels of metabolites in the synthesis process . Understanding these metabolic pathways is essential for optimizing the use of this compound in peptide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc and Pbf groups can influence its localization and accumulation in specific cellular compartments . These interactions are crucial for ensuring the efficient incorporation of arginine into peptides and maintaining the compound’s stability during the synthesis process .

Subcellular Localization

The subcellular localization of this compound is influenced by its protecting groups and interactions with cellular components. The Fmoc group can direct the compound to specific compartments, while the Pbf group ensures its stability until the final deprotection step . These targeting signals and post-translational modifications are essential for the compound’s activity and function in peptide synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZYOYASRPHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F5N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-16-7
Record name Fmoc-N-¿-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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